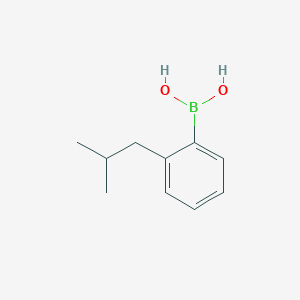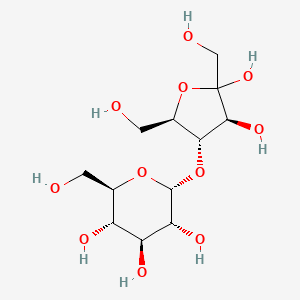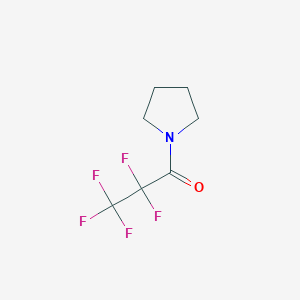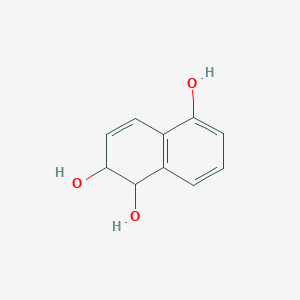
5,6-Dihydro-5,6-dihydroxynaphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-5,6-dihydroxynaphthol: is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is categorized under insecticides and metabolites and is often used as a reference standard for environmental analysis and testing . The compound is known for its unique structure, which includes a naphthalene ring with hydroxyl groups at the 5 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5,6-dihydroxynaphthol typically involves the reduction of α-naphthol. One common method includes the use of liquid ammonia and lithium metal . The process involves dissolving α-naphthol in liquid ammonia, followed by the addition of lithium metal. The reaction mixture is then treated with ethanol, and the ammonia is evaporated. The residue is dissolved in water, extracted with ether, and acidified with hydrochloric acid to yield the product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-5,6-dihydroxynaphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted naphthols
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-5,6-dihydroxynaphthol has several scientific research applications:
Chemistry: Used as a reference standard for environmental analysis and testing.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Used in the production of insecticides and other chemical products.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-5,6-dihydroxynaphthol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydroxyindole: An intermediate in the production of eumelanin, with antibacterial and antifungal properties.
1,2-Dihydronaphthalene-1,2,5-triol: A compound with a similar structure but different functional groups.
Uniqueness
5,6-Dihydro-5,6-dihydroxynaphthol is unique due to its specific hydroxylation pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its use as a reference standard in environmental analysis further highlights its importance in scientific research .
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
1,2-dihydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,9-13H |
InChI-Schlüssel |
SGLWVPNWAVTUMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(C2O)O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


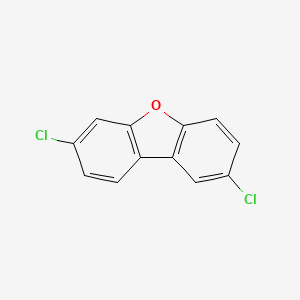
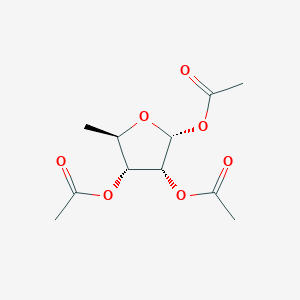
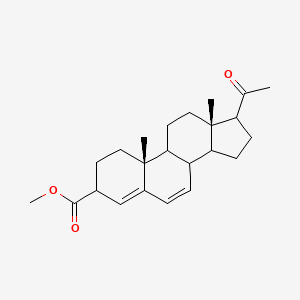
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
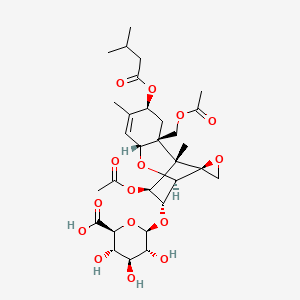
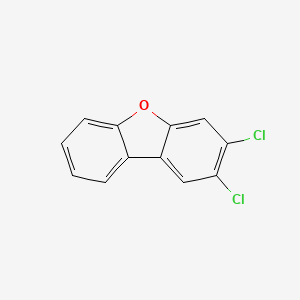
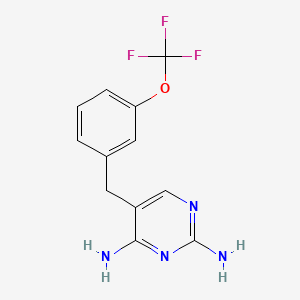
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


